

# Application Notes and Protocols: Enantioselective α-Amination of Carbonyl Compounds Using BINAM Catalysts

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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

Cat. No.: B044522

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The enantioselective  $\alpha$ -amination of carbonyl compounds is a powerful transformation in organic synthesis, providing direct access to chiral  $\alpha$ -amino carbonyl moieties. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and are valuable chiral building blocks. Among the various catalytic systems developed for this purpose, those employing catalysts derived from **1,1'-binaphthyl-2,2'-diamine** (BINAM) have emerged as a promising class of organocatalysts.

This document provides detailed application notes and protocols for the enantioselective  $\alpha$ -amination of carbonyl compounds, with a focus on the well-established use of BINAM-derived phosphoric acid catalysts in chiral anion phase-transfer catalysis.

## **Application Notes**

The primary application of BINAM catalysts in the enantioselective  $\alpha$ -amination of carbonyl compounds involves the use of BINAM-derived phosphoric acids (BDPAs). These catalysts have proven particularly effective in the  $\alpha$ -amination of cyclic ketones, such as indanones and benzosuberones, using aryldiazonium salts as the electrophilic nitrogen source.[1][2][3] This methodology proceeds via a chiral anion phase-transfer mechanism, where the chiral



phosphate anion pairs with the aryldiazonium cation, facilitating its dissolution in a nonpolar solvent and creating a chiral environment for the subsequent enantioselective reaction with the enolate of the carbonyl compound.[1][3]

Key advantages of this method include:

- High Enantioselectivity: Excellent enantiomeric excesses (ee) have been reported for a range of substrates.[2]
- Broad Substrate Scope: The methodology is applicable to various indanone and benzosuberone derivatives.[1][2]
- Versatile Products: The resulting  $\alpha$ -diazenated carbonyl compounds can be readily converted to valuable  $\alpha$ -amino acid derivatives through reduction of the azo group.[1][2]

While BINAM-prolinamide catalysts are effective in other asymmetric transformations like aldol reactions, their application in enantioselective  $\alpha$ -amination is not as widely documented in the current literature. The focus of established protocols remains on the use of BINAM-derived phosphoric acids.

#### **Data Presentation**

Table 1: Optimization of the Enantioselective α-Amination of 1-Indanone with a Phenyl-diazonium Salt[2]



Entry	Catalyst	Solvent	Base	Conversion (%)	ee (%)
1	1a	Toluene	NaH	>95	10
2	1a	Toluene	K <sub>2</sub> CO <sub>3</sub>	15	13
3	1a	Toluene	Na <sub>2</sub> HPO <sub>4</sub>	60	12
4	1a	Toluene	NaHCO₃	70	12
5	1b	Toluene	NaH <sub>2</sub> PO <sub>4</sub>	85	87
6	1b	CH <sub>2</sub> Cl <sub>2</sub>	NaH <sub>2</sub> PO <sub>4</sub>	>95	85
7	1b	MTBE	NaH <sub>2</sub> PO <sub>4</sub>	>95	86
8	1b	Cyclohexane	NaH <sub>2</sub> PO <sub>4</sub>	>95	90

Reaction Conditions: 1-indanone (1 equiv.), catalyst (5 mol%), base (6 equiv.), phenyldiazonium tetrafluoroborate (1.2 equiv.), solvent (0.025 M), room temperature, 2-24 h.

Table 2: Substrate Scope of the Enantioselective  $\alpha$ -

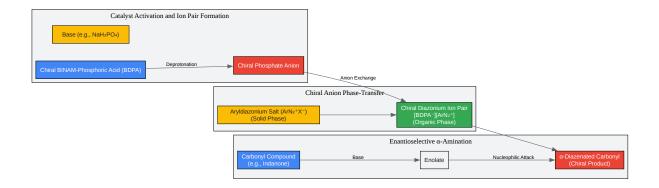
**Amination using Catalyst 1b[2]** 

Substrate	Product	Yield (%)	ee (%)
1-Indanone	2-Phenylazo-1- indanone	85	90
5-Methoxy-1-indanone	5-Methoxy-2- phenylazo-1-indanone	82	91
5-Fluoro-1-indanone	5-Fluoro-2-phenylazo- 1-indanone	75	92
Benzosuberone	2-Phenylazo- benzosuberone	78	96
β-Ketoamide	Corresponding diazene	91	90



Reaction Conditions: Nucleophile (1 equiv.), catalyst 1b (10 mol%), NaH<sub>2</sub>PO<sub>4</sub> (6 equiv.), aryldiazonium tetrafluoroborate (1.2 equiv.), cyclohexane or MTBE (0.025 M).

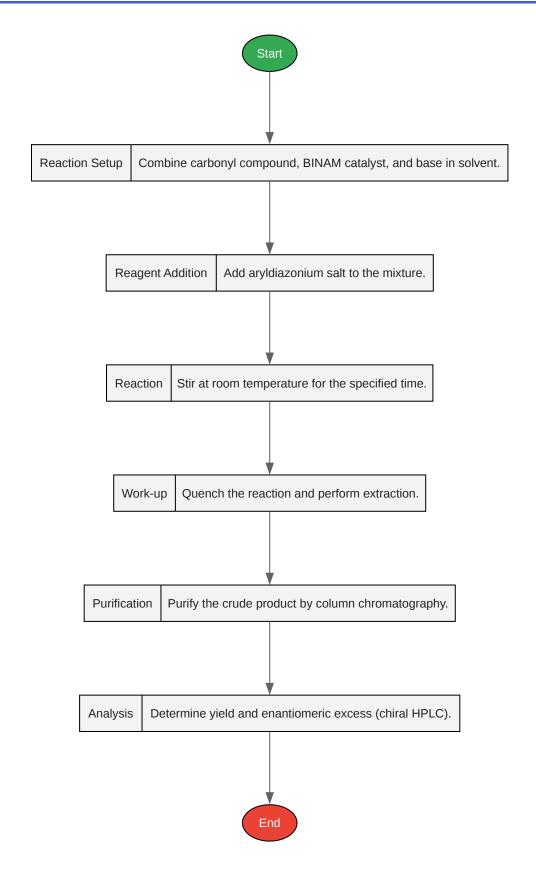
# **Mandatory Visualization**



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Caption: Proposed mechanism for the BINAM-phosphoric acid catalyzed enantioselective  $\alpha$ -amination.





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Caption: General experimental workflow for the enantioselective  $\alpha$ -amination.



# Experimental Protocols General Procedure for the Enantioselective $\alpha$ -Amination of 1-Indanone

This protocol is a representative example for the enantioselective  $\alpha$ -amination of a cyclic ketone using a BINAM-derived phosphoric acid catalyst.[2]

#### Materials:

- 1-Indanone
- (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINAM-phosphoric acid catalyst 1b)
- Sodium dihydrogen phosphate (NaH<sub>2</sub>PO<sub>4</sub>)
- · Phenyldiazonium tetrafluoroborate
- Cyclohexane (anhydrous)
- Standard laboratory glassware and stirring equipment
- Thin-layer chromatography (TLC) apparatus
- Silica gel for column chromatography
- Chiral High-Performance Liquid Chromatography (HPLC) system

#### Procedure:

- Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 1-indanone (1.0 equiv.), the BINAM-derived phosphoric acid catalyst 1b (0.10 equiv.), and sodium dihydrogen phosphate (6.0 equiv.).
- Solvent Addition: Add anhydrous cyclohexane to achieve a concentration of 0.025 M with respect to the 1-indanone.



- Reagent Addition: To the resulting suspension, add phenyldiazonium tetrafluoroborate (1.2 equiv.) in one portion.
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
- Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

# Synthesis of the BINAM-derived Phosphoric Acid Catalyst

The BINAM-derived phosphoric acid catalysts are typically synthesized from the corresponding BINOL derivatives, which in turn can be prepared from BINAM. The synthesis involves the phosphorylation of the diol with phosphorus oxychloride followed by hydrolysis. For detailed synthetic procedures of the specific catalysts, it is recommended to consult the primary literature.

### Conclusion

The use of BINAM-derived phosphoric acids as chiral anion phase-transfer catalysts provides a highly effective and enantioselective method for the  $\alpha$ -amination of cyclic ketones. The operational simplicity of the protocols and the synthetic utility of the  $\alpha$ -amino ketone products make this a valuable tool for researchers in organic synthesis and drug discovery. Further research may expand the scope of this methodology to other classes of carbonyl compounds and nitrogen sources.



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#### References

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- 2. researchgate.net [researchgate.net]
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